An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Core Properties and Applications
An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Quinoline, 8,8'-dithiobis-, also known as di(8-quinolyl) disulfide. This disulfide-bridged quinoline dimer has garnered interest for its unique chemical structure and promising attributes in materials science, coordination chemistry, and pharmacology. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and explores its documented and potential applications, with a focus on its antimicrobial, antioxidant, and metal-chelating properties.
Introduction: Unveiling Quinoline, 8,8'-dithiobis-
Quinoline, 8,8'-dithiobis- is an organic compound featuring two quinoline moieties linked at the 8-position by a disulfide bond.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] The incorporation of a disulfide linkage introduces a reactive and potentially cleavable site, offering unique opportunities for the design of novel materials and therapeutic agents. The presence of nitrogen and sulfur atoms also imparts this molecule with interesting coordination and redox properties.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this intriguing molecule.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of Quinoline, 8,8'-dithiobis- is crucial for its application in research and development.
Structural and Molecular Data
The structural and molecular details of Quinoline, 8,8'-dithiobis- are summarized in the table below.
| Property | Value |
| Systematic Name | 8,8'-Disulfanediyldiquinoline[4] |
| Synonyms | Di(8-quinolyl) disulfide, 8,8'-Dithiodiquinoline, 8,8'-Quinolyl Disulfide[4][5] |
| CAS Number | 1160-28-7[4][5] |
| Molecular Formula | C₁₈H₁₂N₂S₂[4][5] |
| Molecular Weight | 320.43 g/mol [4][5] |
| Appearance | Yellow to light brown powder[5] |
| Melting Point | 200-208 °C[4][6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the two quinoline rings. The symmetry of the molecule may simplify the spectrum to some extent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the quinoline rings. The carbon atom attached to the sulfur atom would likely appear in a distinct region of the spectrum.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=N and C=C stretching vibrations within the quinoline core. The S-S stretching vibration is typically weak and may be difficult to observe.
-
UV-Vis: Quinoline and its derivatives are known to absorb in the ultraviolet region. The UV-Vis spectrum of Quinoline, 8,8'-dithiobis- is expected to show absorption maxima related to the π-π* transitions of the quinoline rings.
Synthesis and Characterization
The primary route for the synthesis of Quinoline, 8,8'-dithiobis- involves the oxidation of its precursor, 8-mercaptoquinoline (also known as 8-quinolinethiol).[7]
Synthesis of 8-Mercaptoquinoline (Precursor)
8-Mercaptoquinoline can be prepared from quinoline-8-sulfonyl chloride via reduction.[7]
Synthesis of Quinoline, 8,8'-dithiobis-
The disulfide is formed through the oxidation of the thiol group of 8-mercaptoquinoline.
Experimental Protocol: Oxidation of 8-Mercaptoquinoline
Causality: This protocol utilizes a mild oxidizing agent to facilitate the coupling of two 8-mercaptoquinoline molecules to form the desired disulfide bond. The choice of solvent is critical for the solubility of the starting material and product.
-
Dissolution: Dissolve a known quantity of 8-mercaptoquinoline in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.
-
Oxidation: While stirring, add a mild oxidizing agent, such as a solution of iodine (I₂) in ethanol, dropwise to the 8-mercaptoquinoline solution. The reaction progress can often be monitored by a color change. Other oxidizing agents like hydrogen peroxide or air can also be employed. The reaction can be represented as: 2 C₉H₇NSH + I₂ → C₁₈H₁₂N₂S₂ + 2 HI
-
Precipitation and Filtration: The product, Quinoline, 8,8'-dithiobis-, is typically less soluble than the starting material and will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain Quinoline, 8,8'-dithiobis- as a solid.
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.
Key Applications and Mechanisms of Action
The unique structural features of Quinoline, 8,8'-dithiobis- give rise to several potential applications, particularly in the fields of medicinal chemistry and materials science.
Antimicrobial and Antifungal Activity
Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[8][9] The presence of the disulfide bond in Quinoline, 8,8'-dithiobis- may contribute to its biological activity. Disulfide-containing compounds can interfere with cellular processes by interacting with thiol groups in proteins and enzymes, leading to microbial cell death. While specific studies on the antimicrobial efficacy of Quinoline, 8,8'-dithiobis- are limited, related heterocyclic disulfides have demonstrated potent antifungal and antibacterial effects. For instance, a study on allicin-inspired heterocyclic disulfides, including a quinoline derivative, reported significant antifungal activity.[8]
Mechanism of Action (Proposed):
Antioxidant Properties
Quinoline derivatives have also been investigated for their antioxidant potential.[10][11] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases. The redox-active disulfide bond and the electron-rich quinoline rings could contribute to the antioxidant capacity of Quinoline, 8,8'-dithiobis-.
Experimental Protocol: DPPH Radical Scavenging Assay
Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
-
Preparation of Solutions: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in the same solvent.
-
Assay: In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Self-Validation: The assay should be performed in triplicate, and a known antioxidant, such as ascorbic acid or BHT, should be used as a positive control to validate the experimental setup.[10]
Coordination Chemistry and Metal Chelation
The nitrogen atom in the quinoline ring and the sulfur atoms of the disulfide bridge provide potential coordination sites for metal ions.[1] 8-Hydroxyquinoline, a close analog, is a well-known metal chelating agent.[12] The ability of Quinoline, 8,8'-dithiobis- to form complexes with metal ions opens up possibilities for its use in:
-
Catalysis: Metal complexes of quinoline derivatives can act as catalysts in various organic reactions.
-
Sensing: The fluorescence properties of the quinoline moiety may be modulated upon metal binding, allowing for the development of fluorescent sensors for specific metal ions.
-
Bioinorganic Chemistry: The interaction of this molecule with biologically relevant metal ions is an area for further investigation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Quinoline, 8,8'-dithiobis-.
| Hazard Category | Precautionary Measures |
| Skin Irritation | Causes skin irritation. Wear protective gloves.[4] |
| Eye Damage | Causes serious eye damage. Wear eye/face protection.[4] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[4] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. Avoid release to the environment.[4] |
Storage: Store in a well-ventilated place. Keep container tightly closed.[4]
Conclusion and Future Perspectives
Quinoline, 8,8'-dithiobis- is a molecule with significant potential stemming from its unique combination of a privileged quinoline scaffold and a reactive disulfide linkage. While its fundamental properties are partially characterized, further in-depth research is warranted to fully elucidate its potential. Specifically, detailed investigations into its antimicrobial and antioxidant mechanisms, a broader screening of its activity against various pathogens, and a comprehensive study of its coordination chemistry with a range of metal ions would be highly valuable. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents, advanced materials, and sensitive chemical sensors.
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